
Propenyl sulfone
Vue d'ensemble
Description
Propenyl sulfone is a type of organosulfur compound that contains a sulfonyl functional group attached to two carbon atoms . The central hexavalent sulfur atom is double-bonded to each of two oxygen atoms and has a single bond to each of two carbon atoms, usually in two separate hydrocarbon substituents .
Synthesis Analysis
Sulfones are typically prepared by organic oxidation of thioethers, often referred to as sulfides . An electrochemical oxidative N-S bond cleavage of aromatic sulfonylhydrazides, followed by cross-coupling reaction with cinnamic acids enable a stereoselective synthesis of (E)-vinyl sulfones .
Molecular Structure Analysis
The molecular structure of propenyl sulfone consists of a sulfonyl group bonded with two organic substituents . The linear formula of a similar compound, Allyl phenyl sulfone, is C6H5SO2CH2CH=CH2 . The molecular weight of this compound is 182.24 .
Physical And Chemical Properties Analysis
Aromatic polysulfones, like propenyl sulfone, are known for their thermal resistance and high strength properties in a wide range of temperatures (–50…+220°C) . They are classified as high-performance polymers due to their robustness, versatility of use, and widespread commercial availability .
Applications De Recherche Scientifique
Antibacterial Agents
Propenyl sulfone derivatives, specifically N-sulfonated derivatives of 1-[(E)-3-phenyl-2-propenyl]piperazine, have been synthesized and evaluated for antibacterial properties. These compounds exhibited effective inhibition against bacterial strains such as Bacillus subtilis and Escherichia coli, indicating their potential as suitable antibacterial agents (Abbasi et al., 2020).
Catalysis and Protonic Conduction
Propylsulfonic acid-functionalized mesoporous benzene-silicas, synthesized via a microwave-assisted method, have shown potential applications in catalysis and protonic conduction. This includes uses in fuel cells, where their acid content can be precisely controlled for optimal performance (Domingues et al., 2016).
Synthesis of Propen-2-yl Sulfones
A novel method for constructing propen-2-yl sulfones through cascade reactions using calcium carbide as an alkyne source has been described. This process features a broad substrate scope, open-air condition, and simple operation, indicating its utility in synthetic chemistry (Gao et al., 2020).
Deodorization of Malodorous Compounds
Research on the removal of malodorous organic sulfides, such as benzyl 2-propenyl sulfide, using molecular oxygen and visible light over metal phthalocyanine, has been conducted. This process efficiently oxidizes sulfides to sulfoxides and sulfones, offering a solution for environmental deodorization (Sun et al., 2008).
Fuel Cell Applications
Sulfonated block copolymers containing fluorenyl groups, designed for fuel cell applications, have been synthesized. These copolymers demonstrate high proton conductivity and mechanical properties, making them promising materials for fuel cell membranes (Bae et al., 2009).
Electronic Transport in Poly(azomethine sulfone)s
Studies on poly(azomethine sulfone)s have shown that these polymers exhibit semiconducting properties with potential applications in electronic transport. The research established correlations between chemical structures and electrical conductivity (Rusu et al., 2007).
Mécanisme D'action
Orientations Futures
Recent developments in the field of sulfone synthesis have focused on more sustainable methods . Sulfonated polyphenylenes, devoid of heteroatom linkages in the main chain, are leading candidates for future research, with an emphasis on synthesis, precise molecular control, structure–property relationships, and ultimately, wide-scale adoption in fuel cells .
Propriétés
IUPAC Name |
(E)-1-[(E)-prop-1-enyl]sulfonylprop-1-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c1-3-5-9(7,8)6-4-2/h3-6H,1-2H3/b5-3+,6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGVSDWIGWRUIC-GGWOSOGESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CS(=O)(=O)C=CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/S(=O)(=O)/C=C/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propenyl sulfone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



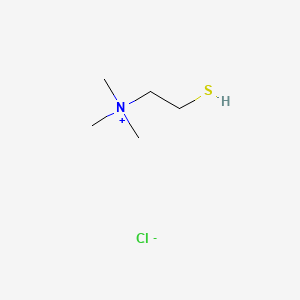
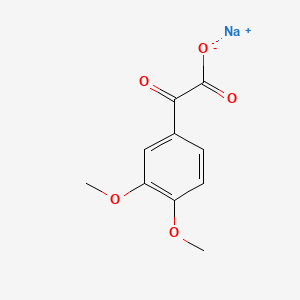
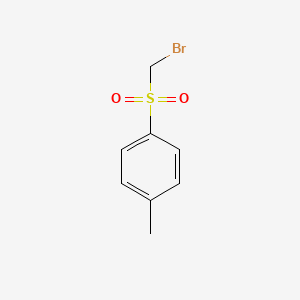
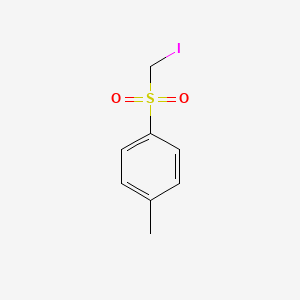

![[1,1'-Biphenyl]-2,6-diol](/img/structure/B3052021.png)
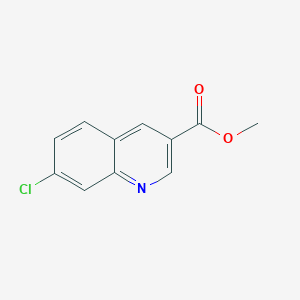

![6-Methoxy-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B3052025.png)
![1-Butyl-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3052026.png)

![2-chloro-N-[4-(4-methylphenoxy)phenyl]acetamide](/img/structure/B3052030.png)

